4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
Molecular Structure Analysis
The molecular formula of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is C6H4ClN3 . Its molecular weight is 153.57 g/mol .
Chemical Reactions Analysis
“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Scientific Research Applications
Chemical Interaction and Synthesis
- Interaction with Glycine Esters : A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
- Synthesis of Functionalized Bases : Research on the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has led to the synthesis of functionalized base derivatives, useful in the study of nucleoside antibiotics (Rosemeyer, 2007).
Pharmaceutical Applications
- Large-scale Synthesis for Pharmaceuticals : A study highlights a short and efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, emphasizing its potential in pharmaceutical applications (Fischer & Misun, 2001).
- Potential Antibacterial Agents : The synthesis of pyrrolo[2,3-d]pyrimidines has been reported for their use in creating potential antibacterial agents (Dave & Shah, 2002).
Methodological Developments
- Docking Studies and Synthesis Methods : Advanced methods for synthesizing derivatives of pyrrolo[2,3-d]pyrimidine have been developed, accompanied by docking studies to determine their interactions and potential uses (Bommeraa, Merugu, & Eppakayala, 2019).
- Crystal Structure Studies : The structural analysis of pyrrolo[2,3-d]pyrimidine derivatives has been conducted, providing valuable insights for the development of new compounds (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Future Directions
properties
IUPAC Name |
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJMYPRXDUYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564259 | |
Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
1618-36-6 | |
Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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